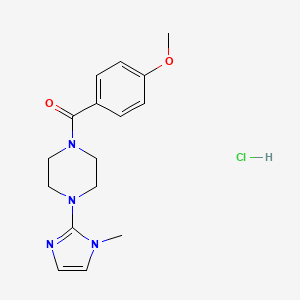

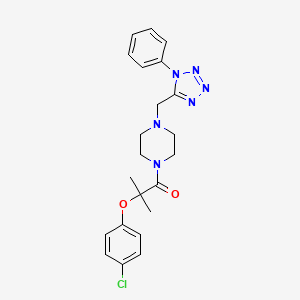

![molecular formula C26H27ClN2O4 B2821237 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride CAS No. 2219376-33-5](/img/structure/B2821237.png)

2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protecting Groups in Peptide Synthesis

One notable application involves the use of the fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from this compound for the protection of hydroxy groups during peptide synthesis. The Fmoc group is advantageous because it can be removed under mild base conditions while leaving other sensitive groups intact, facilitating the stepwise construction of complex peptides (Gioeli & Chattopadhyaya, 1982). This characteristic makes it an essential tool in the synthesis of peptides, particularly in solid-phase peptide synthesis where the Fmoc strategy is widely employed.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, the Fmoc group has been used to introduce a hypersensitive acid-labile tris(alkoxy)benzyl ester anchoring, which facilitates the synthesis of protected peptide segments. This methodology underscores the versatility of Fmoc-based protecting strategies in enabling the synthesis of peptide fragments with high purity and yield, which are then used in the assembly of larger peptide chains or in modifications that enhance their biological activity (Albericio & Bárány, 1991).

Novel Fluorescence Probes

Another interesting application outside the direct scope of peptide synthesis is the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes rely on specific chemical functionalities that can be synthesized using Fmoc chemistry, highlighting the broader utility of this compound in creating tools for biological and chemical analysis (Setsukinai et al., 2003).

Wirkmechanismus

Target of Action

The primary targets of the compound “2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride” are currently unknown

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) amino acids , it may be involved in peptide synthesis, where it could act as a protective group for the amino group during the synthesis process .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways it affects . If it functions similarly to other fmoc amino acids, it may play a role in the synthesis of peptides and proteins .

Result of Action

The molecular and cellular effects of this compound’s action are unclear due to the lack of research . If it functions as a protective group in peptide synthesis like other Fmoc amino acids, it could facilitate the production of specific peptides .

Eigenschaften

IUPAC Name |

2-[benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4.ClH/c29-25(30)17-28(16-19-8-2-1-3-9-19)15-14-27-26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24H,14-18H2,(H,27,31)(H,29,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBXIRHUQOCFCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)

![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)

![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)

![N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2821172.png)

![Ethyl 4-((4-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2821175.png)

![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)